molecular formula C13H26OSi B14130440 [(1-Cyclopropylethenyl)oxy](2,3-dimethylbutan-2-yl)dimethylsilane CAS No. 88780-51-2

[(1-Cyclopropylethenyl)oxy](2,3-dimethylbutan-2-yl)dimethylsilane

Katalognummer: B14130440
CAS-Nummer: 88780-51-2
Molekulargewicht: 226.43 g/mol
InChI-Schlüssel: MEOWTRVGDTVWNX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1-Cyclopropylethenyl)oxydimethylsilane is a chemical compound known for its unique structural properties and potential applications in various fields of science and industry. This compound features a cyclopropylethenyl group attached to a dimethylsilane moiety, making it an interesting subject for research and development.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1-Cyclopropylethenyl)oxydimethylsilane typically involves the reaction of cyclopropylethenyl alcohol with a dimethylsilane derivative under specific conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent any unwanted side reactions.

Industrial Production Methods

On an industrial scale, the production of (1-Cyclopropylethenyl)oxydimethylsilane may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

(1-Cyclopropylethenyl)oxydimethylsilane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions where the cyclopropylethenyl group or the dimethylsilane moiety is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropylethenyl ketones or alcohols, while reduction may produce cyclopropylethenyl alkanes.

Wissenschaftliche Forschungsanwendungen

(1-Cyclopropylethenyl)oxydimethylsilane has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of (1-Cyclopropylethenyl)oxydimethylsilane involves its interaction with specific molecular targets and pathways. The cyclopropylethenyl group can interact with enzymes and receptors, potentially modulating their activity. The dimethylsilane moiety may also play a role in stabilizing the compound and enhancing its reactivity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (1,1-Dimethyl-2-propynyl)oxy trimethylsilane
  • tert-Butyldimethyl (2-propynyloxy)silane
  • Trimethyl (propargyl)silane

Uniqueness

(1-Cyclopropylethenyl)oxydimethylsilane is unique due to its cyclopropylethenyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Eigenschaften

CAS-Nummer

88780-51-2

Molekularformel

C13H26OSi

Molekulargewicht

226.43 g/mol

IUPAC-Name

1-cyclopropylethenoxy-(2,3-dimethylbutan-2-yl)-dimethylsilane

InChI

InChI=1S/C13H26OSi/c1-10(2)13(4,5)15(6,7)14-11(3)12-8-9-12/h10,12H,3,8-9H2,1-2,4-7H3

InChI-Schlüssel

MEOWTRVGDTVWNX-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C(C)(C)[Si](C)(C)OC(=C)C1CC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.